5-(Azetidin-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
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Overview
Description
5-(Azetidin-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is a complex organic compound that features both azetidine and piperidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid typically involves multi-step organic synthesis. The process may start with the formation of the piperidine ring, followed by the introduction of the azetidine ring. Protecting groups such as tert-butoxycarbonyl (Boc) are often used to protect amine functionalities during the synthesis.
Industrial Production Methods
Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring that the processes are cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could be used to modify the azetidine ring.
Substitution: Nucleophilic substitution reactions may occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
5-(Azetidin-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving azetidine and piperidine derivatives.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with azetidine and piperidine rings can interact with various enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Azetidin-1-yl)piperidine-3-carboxylic acid: Lacks the Boc protecting group.
1-[(tert-Butoxy)carbonyl]piperidine-3-carboxylic acid: Lacks the azetidine ring.
Uniqueness
The presence of both azetidine and piperidine rings, along with the Boc protecting group, makes 5-(Azetidin-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid unique. This combination of features may confer specific biological activities or chemical reactivity that is not seen in simpler compounds.
Properties
Molecular Formula |
C14H24N2O4 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
5-(azetidin-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)16-8-10(12(17)18)7-11(9-16)15-5-4-6-15/h10-11H,4-9H2,1-3H3,(H,17,18) |
InChI Key |
FMIUGFOLLFLHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)N2CCC2)C(=O)O |
Origin of Product |
United States |
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